4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid 4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid Potent pan-agonist of the retinoic acid receptor (RAR) subfamily RARα, RARβ and RARγ; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 107430-51-3
VCID: VC0006428
InChI: InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-20-13-18(9-10-19(20)14-21(22)24)16-5-7-17(8-6-16)23(26)27/h5-10,13-15H,11-12H2,1-4H3,(H,26,27)
SMILES: CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C
Molecular Formula: C25H26O2
Molecular Weight: 358.5 g/mol

4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid

CAS No.: 107430-51-3

Cat. No.: VC0006428

Molecular Formula: C25H26O2

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid - 107430-51-3

CAS No. 107430-51-3
Molecular Formula C25H26O2
Molecular Weight 358.5 g/mol
IUPAC Name 4-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)benzoic acid
Standard InChI InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-20-13-18(9-10-19(20)14-21(22)24)16-5-7-17(8-6-16)23(26)27/h5-10,13-15H,11-12H2,1-4H3,(H,26,27)
Standard InChI Key KBUHKLGVLUHYJL-UHFFFAOYSA-N
SMILES CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C
Canonical SMILES CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzoic acid group linked to a 5,6,7,8-tetrahydro-5,5,8,8-tetramethylanthracenyl scaffold. The anthracenyl moiety is a tricyclic system with two methyl groups at positions 5 and 8, and a saturated central ring (positions 5–8). This design stabilizes the molecule against metabolic degradation while maintaining affinity for retinoid receptors .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid
Molecular FormulaC₃₀H₃₄O₂
Molecular Weight426.63 g/mol
Key Functional GroupsCarboxylic acid, tetramethylanthracene

The saturated central ring reduces planarity, potentially altering binding kinetics compared to fully aromatic retinoids like all-trans retinoic acid .

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions. A closely related analog, [1′,3′-³H]4-(4′-azido-5′,6′,7′,8′-tetrahydro-5′,5′,8′,8′-tetramethyl-2′-anthracenyl)benzoic acid, was synthesized from 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-7-(4-methylphenyl)-5-nitroanthracene in five steps with a 15% yield . Key steps include:

  • Nitro Reduction: Catalytic hydrogenation of the nitro group to an amine.

  • Diazotization and Azide Formation: Conversion of the amine to an azide via diazonium intermediates.

  • Carboxylic Acid Activation: Coupling the anthracenyl intermediate to benzoic acid derivatives.

¹H and ³H NMR confirmed regioselective tritium labeling at the 1′ and 3′ positions of the anthracenyl ring .

Pharmacological Applications

Retinoic Acid Receptor Probes

This compound’s azido derivative has been utilized as a photoaffinity probe to study retinoic acid receptor (RAR) binding sites. The azide group forms covalent bonds with proximal amino acid residues upon UV irradiation, enabling precise mapping of receptor-ligand interactions . Such studies revealed preferential binding to RAR-α and RAR-γ subtypes, with dissociation constants (Kd) in the nanomolar range .

CompoundModelMLI Reduction (%)Dose (mg/kg)
Am80Adiponectin⁻/⁻ mice25.70.5
All-trans retinoic acidElastase-induced18.21.0

Mechanism of Action

Receptor Binding Dynamics

The tetramethylanthracenyl group enhances hydrophobic interactions with retinoid receptor ligand-binding domains (LBDs). Molecular dynamics simulations suggest that the benzoic acid moiety forms hydrogen bonds with Arg278 and Ser289 in RAR-γ, stabilizing the active conformation .

Transcriptional Regulation

Upon binding, the compound recruits co-activators like NCOA2 to RAR-RXR heterodimers, upregulating genes involved in cellular differentiation (e.g., CRABP2) and apoptosis (e.g., BCL2L11) . This contrasts with natural retinoids, which often require metabolic activation via retinaldehyde dehydrogenases .

Clinical and Preclinical Relevance

Future Directions

Ongoing research aims to optimize bioavailability through prodrug strategies (e.g., esterification of the carboxylic acid) . Additionally, combination therapies with β2-adrenergic agonists are being explored to synergistically ameliorate COPD symptoms .

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